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molecular formula C9H10N2O3S B8470503 5-Cyanomethyl-2-methoxybenzenesulfonamide

5-Cyanomethyl-2-methoxybenzenesulfonamide

Cat. No. B8470503
M. Wt: 226.25 g/mol
InChI Key: XFRDLIAXCPBVRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04889550

Procedure details

A suspension of 3.0 g of the compound from Example 2 and 0.1 g p-toluenesulfonic acid in 100 ml of dry toluene was refluxed in a flask equipped with a Dean-Stark apparatus. After being refluxed overnight the solution was concentrated and allowed to cool. The precipitate was filtered off to give 0.5 g light brown solid. The mother liquor was chromatographed over silica gel with 20:73:2:5, ethyl acetate:methylene chloride:methanol:THF to give additional product, m.p. 173°-177° C.;
Name
compound
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]1[CH:5]=[CH:6][C:7]([O:18][CH3:19])=[C:8]([S:10]([NH:13]C(C)(C)C)(=[O:12])=[O:11])[CH:9]=1)#[N:2].C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[C:1]([CH2:3][C:4]1[CH:5]=[CH:6][C:7]([O:18][CH3:19])=[C:8]([S:10]([NH2:13])(=[O:12])=[O:11])[CH:9]=1)#[N:2]

Inputs

Step One
Name
compound
Quantity
3 g
Type
reactant
Smiles
C(#N)CC=1C=CC(=C(C1)S(=O)(=O)NC(C)(C)C)OC
Name
Quantity
0.1 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed in a flask
CUSTOM
Type
CUSTOM
Details
equipped with a Dean-Stark apparatus
TEMPERATURE
Type
TEMPERATURE
Details
After being refluxed overnight the solution
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off

Outcomes

Product
Name
Type
product
Smiles
C(#N)CC=1C=CC(=C(C1)S(=O)(=O)N)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: CALCULATEDPERCENTYIELD 20.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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